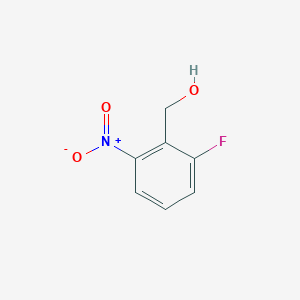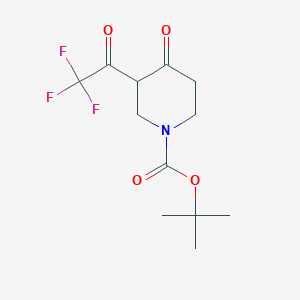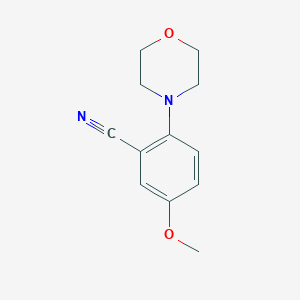
(2-Fluoro-6-nitrophenyl)methanol
Descripción general
Descripción
“(2-Fluoro-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6FNO3 . It is also known by the IUPAC name (2-fluoro-6-nitrophenyl)methanol . The compound has a molecular weight of 171.13 .
Synthesis Analysis
While specific synthesis methods for “(2-Fluoro-6-nitrophenyl)methanol” were not found in the search results, a related compound, “(2-nitrophenyl)methanol”, has been synthesized and evaluated as an inhibitor of PqsD, a key enzyme in the cell-to-cell communication of Pseudomonas aeruginosa .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-6-nitrophenyl)methanol” consists of a benzene ring with a fluoro group at the 2nd position and a nitro group at the 6th position . The benzene ring is also attached to a methanol group .Physical And Chemical Properties Analysis
“(2-Fluoro-6-nitrophenyl)methanol” has a predicted boiling point of 287.0±25.0 °C and a predicted density of 1.434±0.06 g/cm3 . It is recommended to be stored at 2-8°C . The compound is predicted to have a pKa of 13.29±0.10 .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
(2-Fluoro-6-nitrophenyl)methanol and its derivatives are used in crystallography studies. For instance, the structural analysis of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a related compound, reveals a planar and parallel arrangement of benzaldehyde and nitroaniline fragments linked through an ethylene bridge. Such structural insights can be crucial in materials science and molecular engineering (Clegg et al., 1999).
Chemical Synthesis and Reactions
The compound plays a role in various chemical synthesis processes and reaction studies. For instance, its derivative is involved in the methanolysis and cyclization of thioureas, which is crucial in understanding reaction kinetics in organic chemistry (Sedlák et al., 2001). Additionally, the synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, utilizing (6-Amino-2-chloro-3-fluorophenyl)methanol, demonstrates the potential for creating diverse chemical compounds under milder reaction conditions (Sun et al., 2014).
Biochemistry and Molecular Biology
In the field of biochemistry, (2-Fluoro-6-nitrophenyl)methanol derivatives have been investigated for their role as inhibitors in bacterial cell communication, particularly in Pseudomonas aeruginosa. These studies are critical for understanding and potentially controlling bacterial infections (Storz et al., 2014).
Photoreaction Studies
The compound is also relevant in photochemical studies, as seen in the investigation of the mechanism of methanol photorelease from 2-nitrobenzyl methyl ether derivatives. Understanding these mechanisms is essential for applications involving light-sensitive protecting groups in biochemistry (Il'ichev et al., 2004).
Chemosensor Development
Another application is in the development of chemosensors, as demonstrated by the use of phenyl thiadiazole-based Schiff base receptors, which include derivatives of (2-Fluoro-6-nitrophenyl)methanol, for detecting Al3+ ions. Such sensors have potential applications in environmental monitoring and chemical analysis (Manna et al., 2020).
Safety And Hazards
“(2-Fluoro-6-nitrophenyl)methanol” is classified under the GHS07 hazard class . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The compound should be handled under inert gas and protected from moisture .
Direcciones Futuras
Propiedades
IUPAC Name |
(2-fluoro-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFPVDHVXUSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693205 | |
| Record name | (2-Fluoro-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-nitrophenyl)methanol | |
CAS RN |
1643-60-3 | |
| Record name | (2-Fluoro-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)
![N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394018.png)
![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)




